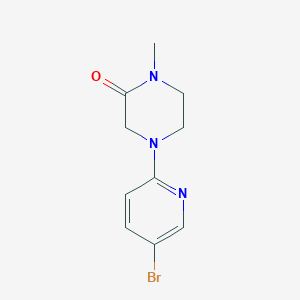
4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one
Descripción general
Descripción
“4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one” is a chemical compound that belongs to the class of organic compounds known as N-arylamides . These are organic compounds that contain a carboxamide group that is N-linked to an aryl group .
Synthesis Analysis
The synthesis of similar compounds involves various methodologies. For instance, the synthesis of “tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate” was characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques, and its single crystal was evaluated using X-ray diffraction (XRD) .
Molecular Structure Analysis
The molecular structure of “4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one” can be represented by the InChI code: 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . The molecular weight of the compound is 243.10 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one” include a molecular weight of 243.10 g/mol, a computed XLogP3-AA of 1.6, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 242.00548 g/mol, a monoisotopic mass of 242.00548 g/mol, a topological polar surface area of 25.4 Ų, a heavy atom count of 13, and a formal charge of 0 .
Aplicaciones Científicas De Investigación
Synthesis and Potential Imaging Applications
- Synthesis for PET Imaging : A study by Wang et al. (2018) involved the synthesis of a compound related to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one for potential use as a PET imaging agent. This could have applications in visualizing neuroinflammation.
Chemical Synthesis and Modification
- Synthesis and Reactivity : Mishriky and Moustafa (2013) researched a compound structurally similar to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, focusing on its synthesis via nucleophilic substitution reactions. This work, detailed in their study, contributes to the broader understanding of chemical reactivity and synthesis techniques for such compounds (Mishriky & Moustafa, 2013).
Applications in Copper Complexes
- Catechol Oxidase Models : Merkel et al. (2005) explored the use of similar compounds in creating less symmetrical dicopper(II) complexes, which have implications in mimicking the active site of type 3 copper proteins. This study suggests potential applications in enzymatic and catalytic fields (Merkel et al., 2005).
Exploring Electron-Releasing Properties
- Electron-Attracting and Releasing Powers : Barlin's 1967 study investigated the electron-releasing power of compounds including 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, providing insights into their electronic properties and reactivity, which could be crucial for various chemical applications (Barlin, 1967).
Antimicrobial Activities
- Evaluation of Antimicrobial Activities : Pundeer et al. (2013) conducted a study on compounds related to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, assessing their antibacterial and antifungal activities. This research could lead to the development of new antimicrobial agents (Pundeer et al., 2013).
Computational Analysis and Ligand Design
- Ligand Design for Serotonin Receptors : Łażewska et al. (2019) explored the design of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines, considering the role of linkers for ligands of the human serotonin 5-HT6 receptor. Such studies are significant for understanding ligand-receptor interactions and drug design (Łażewska et al., 2019).
Therapeutic Perspectives for Cognitive Impairment
- Potential in Treating Cognitive Impairment : Research by Latacz et al. (2019) on 1,3,5-triazine-piperazine derivatives, similar to 4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one, highlights their potential as 5-HT6 serotonin receptor agents. This could open doors for innovative treatments for cognitive impairments (Latacz et al., 2019).
Propiedades
IUPAC Name |
4-(5-bromopyridin-2-yl)-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-13-4-5-14(7-10(13)15)9-3-2-8(11)6-12-9/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCCNSBZDJQYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)-1-methylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Bromophenyl)methoxy]oxolane](/img/structure/B1375127.png)
![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
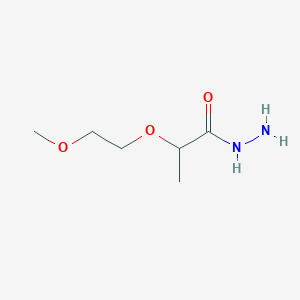
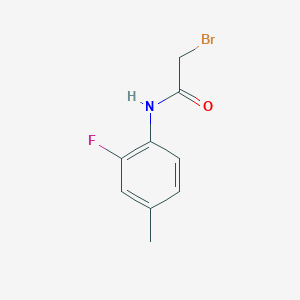
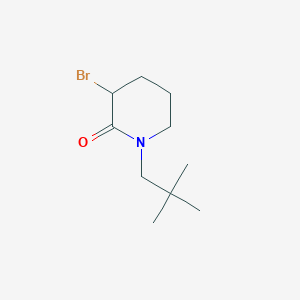

![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
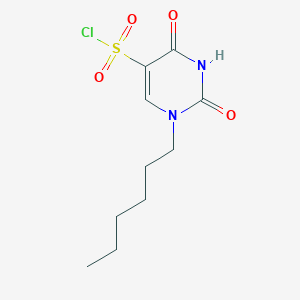
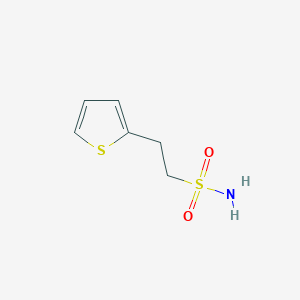
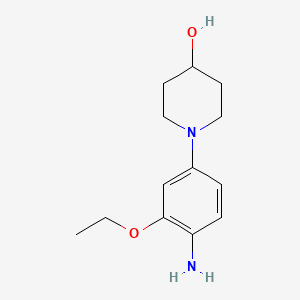
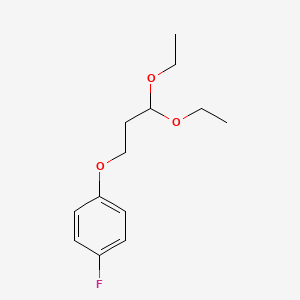
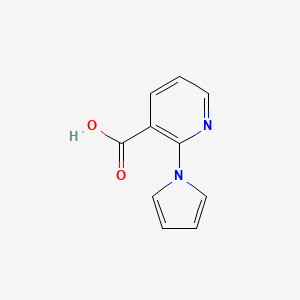
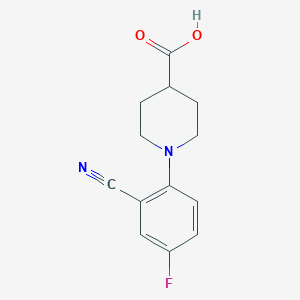
![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)